molecular formula C8H8N4 B2943319 Phthalazine-5,8-diamine CAS No. 502584-74-9

Phthalazine-5,8-diamine

Cat. No.: B2943319
CAS No.: 502584-74-9
M. Wt: 160.18
InChI Key: KPIVUFBRSUKPFI-UHFFFAOYSA-N
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Description

Phthalazine-5,8-diamine is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds where a pyridazine ring is fused with a benzene ring. This compound is known for its significant biological and pharmacological activities, making it an important subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine-5,8-diamine can be synthesized through several methods. One common approach involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as acetonitrile . Another method involves the reduction of chlorophthalazine with phosphorus and hydroiodic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Phthalazine-5,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Alkyl iodides.

Major Products:

Mechanism of Action

The mechanism of action of phthalazine-5,8-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phthalazine-5,8-diamine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

    Quinoxaline: Another bicyclic nitrogen-containing compound with different pharmacological properties.

    Cinnoline: Known for its antimicrobial and anticancer activities.

    Quinazoline: Used in the development of anticancer drugs

This compound stands out due to its broad spectrum of biological activities and its role as a precursor in the synthesis of various pharmacologically active compounds .

Properties

IUPAC Name

phthalazine-5,8-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-1-2-8(10)6-4-12-11-3-5(6)7/h1-4H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIVUFBRSUKPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NN=CC2=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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